An In-Depth Technical Guide to 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid: Properties, Synthesis, and Analytical Characterization
An In-Depth Technical Guide to 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid: Properties, Synthesis, and Analytical Characterization
Introduction
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most vital heterocyclic scaffolds for drug design, present in a multitude of pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone for developing novel therapeutics. When combined with a fluorinated benzoyl moiety and a carboxylic acid functional group, as in 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, the resulting molecule becomes a highly valuable and versatile building block.
This technical guide provides a comprehensive overview of the core chemical properties, a robust synthesis protocol, and detailed analytical characterization methods for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid. The strategic incorporation of a fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the carboxylic acid group serves as a critical interaction point with biological targets or as a synthetic handle for further elaboration.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic and therapeutic programs.
Section 1: Core Chemical and Physical Properties
A precise understanding of the fundamental properties of a compound is paramount for its effective use in research and development. While specific experimental data for the 3-fluoro isomer is not extensively published, reliable properties can be determined by referencing its isomers and constituent functional groups.
Identifiers and Molecular Structure
The molecular structure combines a piperidine-4-carboxylic acid core with an N-acyl linkage to a 3-fluorobenzoyl group.
// Atom Definitions N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2.0!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2.0!"]; C5 [label="C", pos="1.2,-0.5!"];
C6 [label="C=O", pos="0,1.5!", fontcolor="#202124"]; C7 [label="C", pos="-0.8,2.5!"]; C8 [label="C", pos="-0.4,3.8!"]; C9 [label="C", pos="-1.2,4.8!"]; C10 [label="C", pos="-2.4,4.3!"]; C11 [label="C", pos="-2.0,3.0!"]; F1 [label="F", pos="-1.6,6.0!", fontcolor="#34A853"];
C12 [label="C", pos="0,-4.0!"]; O1 [label="O", pos="-0.6,-5.0!"]; O2 [label="OH", pos="0.8,-4.5!", fontcolor="#EA4335"];
// Piperidine Ring Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Acyl Group N1 -- C6; C6 -- C7;
// Benzoyl Ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C8 -- C11; // Aromatic shortcut
// Substituents C9 -- F1; C3 -- C12; C12 -- O1 [label=""]; C12 -- O2 [label=""]; }
Caption: Molecular structure of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
| Property | Value | Source/Method |
| IUPAC Name | 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid | Nomenclature Rules |
| Molecular Formula | C₁₃H₁₄FNO₃ | Calculated |
| Molecular Weight | 251.25 g/mol | Calculated[4] |
| Canonical SMILES | C1CN(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | Structure-Based |
| CAS Number | Not assigned / Varies by supplier | - |
| InChIKey | Inferred from structure | Structure-Based |
Note: The molecular weight and formula are identical to its 4-fluoro isomer (CAS: 139679-45-1).[4]
Physicochemical Data
These properties are critical for designing experimental conditions, including reaction setups, purification methods, and formulation for biological assays.
| Property | Predicted/Estimated Value | Rationale & Significance |
| Melting Point | > 200 °C (decomposes) | Carboxylic acids and amides often have high melting points due to strong intermolecular hydrogen bonding. Similar structures exhibit high melting points. |
| pKa | 4.0 - 5.0 | The primary acidic proton is on the carboxylic acid. This value is typical for aliphatic carboxylic acids and influences solubility and ionization state at physiological pH. |
| XLogP | ~1.5 | This predicted value suggests moderate lipophilicity, a key parameter in drug design for balancing solubility and membrane permeability.[5] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol. | The polar carboxylic acid and amide groups confer some aqueous solubility, especially in basic solutions, while the aromatic ring enhances solubility in organic solvents. |
| Appearance | White to off-white solid | Typical appearance for crystalline organic acids. |
Section 2: Synthesis and Purification
The synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is most reliably achieved via N-acylation of the piperidine core. The chosen method, a modification of the Schotten-Baumann reaction, is a cornerstone of organic synthesis due to its high efficiency and operational simplicity.[6][7]
Rationale for Synthetic Strategy
The retrosynthetic analysis logically disconnects the amide C-N bond, identifying piperidine-4-carboxylic acid and 3-fluorobenzoyl chloride as the starting materials. This approach is highly efficient as it forms the key bond in a single, high-yielding step.
The Schotten-Baumann conditions, utilizing a biphasic system with an aqueous base, are ideal for this transformation.[8][9][10] The base (e.g., NaOH) serves two critical functions:
-
Neutralization: It neutralizes the HCl byproduct generated during the acylation, driving the reaction equilibrium towards the product.[9]
-
Deprotonation: It deprotonates the carboxylic acid moiety of the starting material, rendering it more soluble in the aqueous phase while the acylation occurs at the secondary amine.
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// Edges Start1 -> Reaction; Start2 -> Reaction; Reaction -> Crude [label="NaOH (aq) / DCM"]; Crude -> Purification [label="HCl (aq)"]; Purification -> Final [label="e.g., Isopropanol"]; }
Caption: Synthetic workflow for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
Detailed Experimental Protocol: N-Acylation
This protocol is designed to be self-validating, with clear checkpoints for reaction completion and successful purification.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq, e.g., 5.0 g) in 50 mL of a 2M aqueous sodium hydroxide solution.[11] Stir until a clear solution is obtained.
-
Prepare a solution of 3-fluorobenzoyl chloride (1.1 eq) in 30 mL of an organic solvent such as dichloromethane (DCM) or diethyl ether.[6]
-
-
Reaction Execution:
-
Cool the aqueous solution of the piperidine salt to 0-5 °C in an ice bath. Vigorous stirring is essential for promoting interfacial reaction.
-
Add the solution of 3-fluorobenzoyl chloride dropwise to the cooled, stirring aqueous solution over 20-30 minutes. A white precipitate may begin to form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL) to recover any remaining product.
-
Combine the organic layers and discard the aqueous phase.
-
Cool the combined organic phase in an ice bath and slowly acidify with 6M HCl with stirring until the pH of the aqueous layer is ~1-2.[12] This step protonates the carboxylate, causing the product to precipitate.
-
Collect the resulting white solid by vacuum filtration.
-
-
Purification:
-
Wash the crude solid with cold water (2 x 25 mL) and then a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallize the solid from a suitable solvent system, such as isopropanol/water or ethanol, to yield the pure product.[13]
-
Dry the purified crystals under vacuum to a constant weight.
-
Section 3: Spectroscopic and Analytical Characterization
A multi-faceted analytical approach is required to unambiguously confirm the structure and purity of the synthesized compound. Each technique provides complementary information.
// Nodes Compound [label="Synthesized & Purified Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="FT-IR", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="¹H & ¹³C NMR", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="LC-MS / HRMS", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="HPLC / UPLC", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirmation [label="Structural Confirmation\n& Purity >95%", shape=document, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> {IR, NMR, MS, Purity}; IR -> Confirmation [label="Functional Groups"]; NMR -> Confirmation [label="Connectivity"]; MS -> Confirmation [label="Molecular Weight"]; Purity -> Confirmation [label="Purity Assay"]; }
Caption: Workflow for analytical quality control and structural validation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad, strong | Confirms the presence of the hydrogen-bonded carboxylic acid dimer. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, sharp | Diagnostic for the acid carbonyl. |
| ~1635 | C=O stretch (Tertiary Amide) | Strong, sharp | Confirms the formation of the N-benzoyl bond. Often referred to as the "Amide I" band. |
| ~1250 | C-F stretch (Aryl Fluoride) | Strong | Indicates the presence of the fluorine substituent on the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework, confirming the precise connectivity of the molecule. (Predicted shifts in DMSO-d₆)
-
¹H NMR:
-
~12.0 ppm (s, 1H): The acidic proton of the carboxylic acid (broad singlet).
-
7.2 - 7.6 ppm (m, 4H): Aromatic protons of the 3-fluorophenyl group, exhibiting complex splitting patterns characteristic of meta-substitution.
-
2.8 - 4.5 ppm (m, 4H): Protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6), often showing broad signals due to restricted rotation around the amide bond.
-
1.5 - 2.5 ppm (m, 5H): Remaining piperidine protons (positions 3, 4, and 5).
-
-
¹³C NMR:
-
~175 ppm: Carboxylic acid carbonyl carbon.
-
~168 ppm: Amide carbonyl carbon.
-
160-164 ppm (d, J ≈ 245 Hz): Aromatic carbon directly bonded to fluorine (C-F coupling).
-
110-140 ppm: Remaining aromatic carbons.
-
40-50 ppm: Piperidine carbons adjacent to nitrogen.
-
25-40 ppm: Remaining piperidine carbons.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
| m/z Value | Ion | Fragmentation Pathway |
| 252.10 | [M+H]⁺ | Protonated molecular ion.[5] |
| 250.09 | [M-H]⁻ | Deprotonated molecular ion.[5] |
| 234.09 | [M+H-H₂O]⁺ | Loss of water from the carboxylic acid.[5] |
| 123.02 | [C₇H₄FO]⁺ | 3-Fluorobenzoyl cation, a characteristic fragment from cleavage of the amide bond. |
| 128.07 | [C₆H₁₀NO₂]⁻ | Deprotonated piperidine-4-carboxylic acid fragment. |
Section 4: Applications in Research and Drug Development
The title compound is not an end-product but a strategic starting point for creating diverse chemical libraries.
Role as a Privileged Synthetic Scaffold
The benzoylpiperidine motif is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules with applications as anti-cancer, anti-psychotic, and neuroprotective agents.[14] This specific scaffold offers three key points for diversification:
-
Carboxylic Acid Handle: The acid can be converted into esters, amides, or other bioisosteres to probe interactions with biological targets.
-
Aromatic Ring: The fluorine atom's position can be varied, or other substituents can be introduced to modulate electronic properties and target interactions.
-
Piperidine Ring: The ring itself can be further functionalized, although this is less common when starting with this scaffold.
Bioisosterism and Structural Significance
-
Fluorine Atom: The substitution of hydrogen with fluorine is a classic medicinal chemistry strategy. The 3-fluoro position influences the electronic distribution of the aromatic ring, potentially altering binding modes (e.g., through dipole interactions or orthogonal multipolar C-F···C=O interactions) and improving metabolic stability by blocking a potential site of oxidation.[15]
-
Piperidine Core: This saturated heterocycle acts as a rigid yet conformationally adaptable spacer, positioning the aromatic ring and the carboxylic acid in a specific 3D orientation. This is crucial for achieving high-affinity binding to protein targets.[1][2]
-
Carboxylic Acid: This group is a potent hydrogen bond donor and acceptor and can engage in crucial ionic interactions with basic residues (like arginine or lysine) in a protein's active site.
The piperidine-4-carboxylic acid scaffold has been successfully used to design inhibitors for targets such as secretory glutaminyl cyclase, which is implicated in Alzheimer's disease.[16] This demonstrates the therapeutic relevance of this core structure.
Conclusion
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is a well-defined chemical entity with significant potential as a building block in drug discovery and chemical biology. Its synthesis is straightforward and scalable using established chemical principles. The analytical techniques detailed herein provide a robust framework for ensuring its structural integrity and purity. By leveraging its distinct functional handles and the strategic placement of a fluorine atom, researchers can efficiently generate novel and diverse molecular libraries, accelerating the discovery of new therapeutic agents.
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